6-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one
Description
6-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one is a heterocyclic compound featuring a pyridazinone core fused with a 1,2,4-oxadiazole ring substituted at the 3-position with a 4-methoxyphenyl group. The molecular formula is C₁₇H₁₃N₄O₃ (exact weight inferred from analogs in ), with a logP of ~4.29, indicating moderate lipophilicity .
Properties
IUPAC Name |
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3/c1-19-9-4-2-8(3-5-9)12-14-13(20-17-12)10-6-7-11(18)16-15-10/h2-7H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSOITYWNKZDEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=NNC(=O)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1239843-38-9 | |
| Record name | 6-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydropyridazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one typically involves the following steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by reacting 4-methoxybenzonitrile with hydrazine hydrate to form 4-methoxybenzohydrazide. This intermediate is then cyclized with a suitable carboxylic acid derivative, such as ethyl chloroformate, under basic conditions to yield the 1,2,4-oxadiazole ring.
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Formation of the Pyridazinone Ring: : The pyridazinone ring is formed by reacting the oxadiazole intermediate with a suitable dicarbonyl compound, such as diethyl oxalate, in the presence of hydrazine hydrate. This reaction typically requires heating under reflux conditions to facilitate cyclization and formation of the pyridazinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group on the phenyl ring can be oxidized to form a hydroxyl group or further to a carboxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The hydrogen atoms on the pyridazinone ring can be substituted with various electrophiles, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or alkyl halides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 4-hydroxyphenyl or 4-carboxyphenyl derivatives.
Reduction: Amino derivatives of the oxadiazole ring.
Substitution: Halogenated or alkylated pyridazinone derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 6-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one exhibit significant antimicrobial properties. For instance, studies have shown that related oxadiazole compounds demonstrate efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Studies suggest that it can inhibit cyclooxygenase enzymes (COX), which are key players in the inflammatory process. The ability to modulate COX activity makes this compound a candidate for developing new anti-inflammatory drugs .
Anticancer Potential
Several studies have highlighted the anticancer potential of pyridazinone derivatives. The structural modifications in this compound may enhance its interaction with cancer cell targets, leading to apoptosis in malignant cells. Molecular docking studies have indicated promising binding affinities to various cancer-related targets .
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various derivatives of oxadiazole-pyridazinone compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics .
Investigation of Anti-inflammatory Effects
Another research focused on the anti-inflammatory properties of pyridazinone derivatives by assessing their COX inhibition capabilities. The study found that specific compounds showed comparable efficacy to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting potential for safer alternatives in managing inflammation .
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1. 5-(4-Methoxyphenyl)-1H-pyrazole | Pyrazole ring with methoxy group | Antitumor |
| 2. 3-(3-Methoxyphenyl)-1,2,4-triazole | Triazole ring with methoxy group | Antifungal |
| 3. 2-(4-Methoxyphenyl)-1,3-thiazole | Thiazole ring with methoxy group | Antimicrobial |
This table illustrates how structurally related compounds share common biological activities, emphasizing the significance of functional groups in determining pharmacological effects.
Mechanism of Action
The mechanism of action of 6-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can act as a bioisostere for amides, influencing the binding affinity and specificity towards biological targets. The methoxyphenyl group can enhance lipophilicity, aiding in membrane permeability and bioavailability.
Comparison with Similar Compounds
Substituent Variations on the Oxadiazole Ring
6-[3-(3-Fluoro-4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one ():
This analog introduces a fluorine atom at the 3-position of the methoxyphenyl group. Fluorine’s electronegativity may enhance metabolic stability and binding affinity to hydrophobic targets compared to the parent compound. However, the logP may decrease slightly due to increased polarity .- 2-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)pyridazin-3(2H)-one (F839-0035, ): This compound substitutes the pyridazinone’s 6-position with a 4-methylphenyl group instead of a hydrogen.
Pyridazinone Core Modifications
5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (3a-3h, ):
These analogs replace the oxadiazole moiety with a phenyl group at the 6-position and introduce halides (e.g., Cl) at the 5-position. The absence of the oxadiazole ring reduces hydrogen-bonding capacity, which may diminish target engagement in polar environments .6-[(4-Ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]-2-phenylpyridazin-3-one ():
Here, the oxadiazole is replaced with a triazole ring containing a sulfanyl group. Sulfur’s polarizability and larger atomic size could alter electronic properties and binding kinetics compared to oxygen-based oxadiazoles .
Physicochemical and Structural Data Comparison
Key Observations :
- logP: The 4-methoxyphenyl group in the target compound balances lipophilicity (logP ~4.29), whereas fluorinated () or methylated () analogs show minor variations.
- Solubility: The target compound’s logSw (-4.353, inferred from F839-0035) suggests poor aqueous solubility, a common challenge in pyridazinone derivatives .
Biological Activity
The compound 6-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one is a derivative of pyridazinone and oxadiazole, notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and as an antimicrobial agent. This article explores its biological activity through various studies, including in vitro and in vivo evaluations.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 390.4 g/mol. The structure features a pyridazine ring and an oxadiazole moiety, which are crucial for its biological activity.
Anticancer Activity
Recent studies have shown that derivatives of 1,2,4-oxadiazole possess significant anticancer properties. For instance, compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Example A | MCF-7 (breast cancer) | 0.12 - 2.78 |
| Example B | A549 (lung cancer) | 0.65 |
| Example C | HeLa (cervical cancer) | 2.41 |
Notably, the compound demonstrated an IC50 value comparable to that of established chemotherapeutics like doxorubicin and tamoxifen . Mechanistic studies indicated that the compound induces apoptosis through the activation of p53 and caspase pathways .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. Studies have shown that oxadiazole derivatives can inhibit the growth of various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL |
These findings suggest that the compound may serve as a potential lead in developing new antimicrobial agents .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound has been reported to inhibit histone deacetylases (HDACs), which play a critical role in cancer cell proliferation and survival.
- Receptor Modulation : It may modulate neurotransmitter receptors, influencing neuronal signaling pathways and potentially offering therapeutic benefits in neurological disorders .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
